1-Azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic α-amino acid featuring a fused cycloheptane ring system with a nitrogen atom at the 1-position and a carboxylic acid group at the 7-position. Its rigid structure imparts conformational constraints, making it valuable in medicinal chemistry for designing peptide mimics and bioactive molecules. Key synthesis routes include:
- Ring expansion of 1-azabicyclo[4.1.0]heptane tosylate to produce (R)-pipecolic acid, a precursor for piperidine-containing alkaloids .
- Acid-induced cyclization of intermediates derived from natural amino acids, as seen in carbapenam-3-carboxylic acid synthesis . Applications span drug intermediates (e.g., Tofacitinib key precursors) and ligands for neuronal nicotinic receptors .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-3-1-2-4-8(5)6/h5-6H,1-4H2,(H,9,10) |
InChI Key |
KEESPQNIXBMYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Intramolecular Cyclization | Leaving group reacts with nucleophile | High selectivity; simple setup | Temperature-sensitive; time-intensive |
| Functionalization | Bromination followed by substitution | High yield; scalable | Requires corrosive reagents |
| Optimization Strategies | Mild reaction conditions; efficient purification | Reduced cost; improved purity | Limited scalability in industrial settings |
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted for substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid derivatives have been extensively studied for their antibacterial properties. The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Research has shown that these compounds can be structurally modified to enhance their efficacy against resistant bacterial strains, which is crucial in the fight against antibiotic resistance .
Case Study: Antibacterial Compounds
A study highlighted the synthesis of various 7-azabicyclo-substituted quinolone carboxylic acids, which demonstrated significant antibacterial activity. These compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that could lead to new therapeutic agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of this compound may be effective in treating inflammatory disorders such as eczema, dermatitis, and psoriasis. The mechanism involves modulation of inflammatory pathways, potentially offering a new avenue for treating chronic inflammatory conditions .
Case Study: Inflammatory Disorders
In one study, specific derivatives were tested for their ability to reduce inflammation in animal models of skin conditions. The results showed a significant decrease in inflammation markers, suggesting that these compounds could serve as effective treatments for various dermatological issues .
Drug Design and Development
Pharmaceutical Compositions
The versatility of this compound makes it an attractive scaffold for drug development. Its structural features allow for the design of novel compounds with tailored pharmacological profiles. Researchers are exploring its use in creating prodrugs that can enhance bioavailability and target specific biological pathways more effectively .
Case Study: Synthesis and Modification
A notable approach involves modifying the carboxylic acid group to improve solubility and stability of the resulting drug candidates. Various synthetic routes have been developed to achieve these modifications, leading to a library of compounds with diverse biological activities .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key bicyclic compounds with variations in ring size, heteroatoms, and functional groups:
Physicochemical Properties
- Vapor Pressure : Bicyclo[4.1.0]heptane-7-carboxylic acid exhibits a vapor pressure of 0.0032 mmHg, higher than limonene (0.0024 mmHg).
- Chirality : Derivatives like (1R,6S,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid show enantioselective activity in ligand-receptor interactions.
Key Research Findings
- Conformational Rigidity: this compound’s fused ring system reduces conformational flexibility compared to monocyclic analogs, enhancing binding specificity.
- Stereochemical Control : Synthesis routes for Ahc and related compounds achieve high enantiopurity through diastereomeric crystallization.
- Diverse Pharmacophores : Substitution at bridgehead positions (e.g., halogenation, hydroxylation) tailors bioactivity for specific targets.
Biological Activity
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key findings from recent studies, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.19 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the inhibition of monoamine transporters such as SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter) . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which may have implications for mood regulation and treatment of various psychiatric disorders.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating conditions such as depression, anxiety, and other mood disorders due to its action on monoamine systems . Additionally, studies suggest potential applications in managing inflammatory disorders and certain ocular diseases .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects : A study demonstrated that compounds derived from 1-Azabicyclo[4.1.0]heptane exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
- Anti-inflammatory Activity : Another investigation revealed that derivatives of this compound showed promise in reducing inflammation in models of skin conditions like eczema and dermatitis .
- Neuroprotective Properties : Research has indicated that this compound may offer neuroprotective benefits by modulating oxidative stress pathways, which are implicated in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
